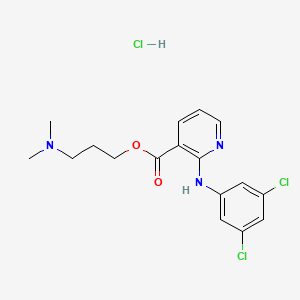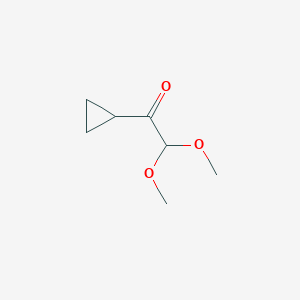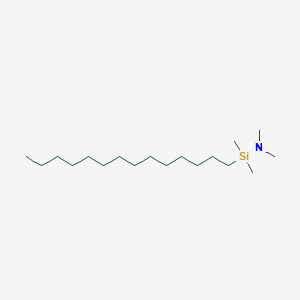
N,N,1,1-Tetramethyl-1-tetradecylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1,1-Tetramethyl-1-tetradecylsilanamine is a silane-based compound characterized by the presence of a silicon atom bonded to a tetradecyl group and two N,N-dimethyl groups
Preparation Methods
The synthesis of N,N,1,1-Tetramethyl-1-tetradecylsilanamine typically involves the reaction of tetradecyltrichlorosilane with N,N-dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N,N,1,1-Tetramethyl-1-tetradecylsilanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various silane derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The major products formed from these reactions are typically silanol, silane, and substituted silane derivatives.
Scientific Research Applications
N,N,1,1-Tetramethyl-1-tetradecylsilanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N,1,1-Tetramethyl-1-tetradecylsilanamine involves its interaction with molecular targets through the silicon atom. The compound can form stable complexes with various substrates, facilitating their modification or stabilization. The pathways involved in its action include nucleophilic substitution and coordination chemistry, where the silicon atom plays a central role.
Comparison with Similar Compounds
N,N,1,1-Tetramethyl-1-tetradecylsilanamine can be compared with other similar compounds such as:
N,N,1,1-Tetramethyl-1-octadecylsilanamine: Similar in structure but with a longer alkyl chain, leading to different physical properties.
Tetramethylammonium: A simpler quaternary ammonium compound with different chemical behavior due to the absence of a silicon atom.
Leptospermone: A β-triketone with different functional groups and applications.
Properties
CAS No. |
77303-22-1 |
|---|---|
Molecular Formula |
C18H41NSi |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
N-[dimethyl(tetradecyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C18H41NSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20(4,5)19(2)3/h6-18H2,1-5H3 |
InChI Key |
ATPIGQZMOQTAFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[Si](C)(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
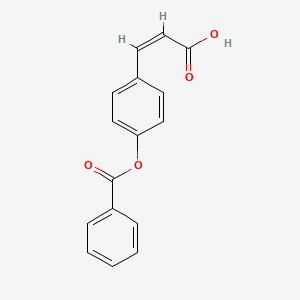
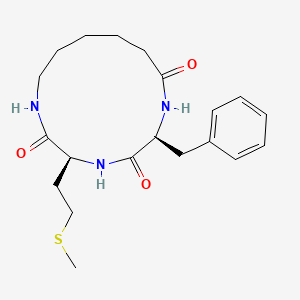
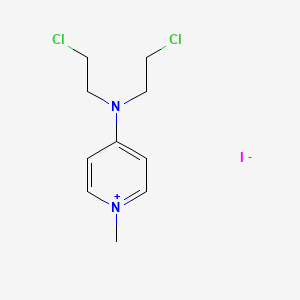

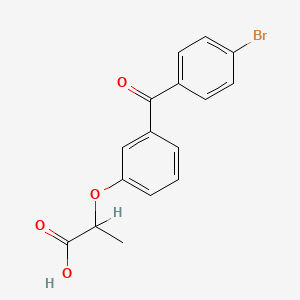
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)



![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)

